molecular formula C18H13N5OS B2901289 N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1903074-32-7

N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2901289
CAS No.: 1903074-32-7
M. Wt: 347.4
InChI Key: URIBWSLPOMKQEV-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a hybrid heterocyclic compound featuring a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a methyl-substituted 2,3'-bipyridine moiety. Synthesis likely involves coupling a benzothiadiazole-5-carboxylic acid derivative with a bipyridylmethylamine intermediate, analogous to methods in carboxamide formation using oxalyl chloride and DIPEA .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-18(12-5-6-15-16(9-12)23-25-22-15)21-11-14-4-2-8-20-17(14)13-3-1-7-19-10-13/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBWSLPOMKQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.

    Synthesis of the benzo[c][1,2,5]thiadiazole core: This involves the cyclization of appropriate precursors, often using sulfur and nitrogen sources under high-temperature conditions.

    Coupling of the two moieties: The final step involves the coupling of the bipyridine moiety with the benzo[c][1,2,5]thiadiazole core, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bipyridine moiety can chelate metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency : The target compound’s synthesis shares similarities with Pd-catalyzed bipyridine coupling (59–85% yields for s2a/s2b ) and carboxamide activation using oxalyl chloride (e.g., SI10, ~70% yield ). However, multi-step procedures may reduce overall efficiency compared to one-pot methods like those for Compound 2d .

Functional Group Diversity : Unlike Compound 2d (nitrile, nitro) or SI10 (isoxazole), the target’s methyl-bipyridine group may improve solubility and metal-binding capacity, critical for catalysis or bioactivity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) UV-Vis λ_max (nm) IR Key Bands (cm⁻¹) NMR Highlights (¹H/¹³C)
Target Compound 190–195* ~300–350* ~1650 (C=O), ~1550 (C=N) Bipyridine H: δ 8.5–9.0; Benzothiadiazole C: δ 150–160
Compound 2d 215–217 280–320 2220 (C≡N), 1520 (NO₂) Imidazo-pyridine H: δ 7.5–8.5
SI10 160–165* 260–310 1680 (C=O), 1520 (NO₂) Isoxazole H: δ 6.5–7.0; Pyridine C: δ 140–150

*Estimated based on structural analogues.

Key Findings:
  • The target’s benzothiadiazole core likely shifts UV-Vis absorption to higher wavelengths compared to pyridine/isoxazole derivatives (e.g., SI10, Compound 2d) due to extended conjugation.
  • IR spectra would confirm carboxamide (C=O) and aromatic C=N stretches, while NMR data would resolve bipyridine proton environments similar to s2a/s2b .

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound consists of a benzothiadiazole core linked to a bipyridine moiety through a methylene bridge. The molecular formula is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.352 g/mol. The synthesis typically involves the following steps:

  • Formation of the Benzothiadiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and hydrazines.
  • Attachment of the Bipyridine Moiety : The bipyridine unit can be synthesized via coupling reactions such as Suzuki or Stille coupling.
  • Final Coupling : The final product is obtained by linking the bipyridine derivative to the benzothiadiazole core through a methylene bridge.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against Staphylococcus aureus strains (both MRSA and MSSA) .

Anticancer Activity

Benzothiadiazole derivatives are also being explored for their anticancer potential. Studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at specific phases, leading to reduced proliferation rates in cancer cells.
  • Mechanism of Action : The interaction with DNA or specific cellular targets may lead to increased reactive oxygen species (ROS) production, contributing to cytotoxic effects .

Table 1: Biological Activity Summary

Activity TypeTest Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus12.5 - 25 μg/mL
AnticancerVarious cancer cell linesIC50 values vary
AntifungalCandida albicans1.6 - 25 μg/mL

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzothiadiazole derivatives against clinical strains of bacteria. The results indicated that certain substitutions on the benzothiadiazole ring significantly enhanced antimicrobial activity.
  • Anticancer Mechanisms : Research examining the effects of similar compounds on breast cancer cell lines revealed that they could induce apoptosis via mitochondrial pathways and upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via coupling reactions between bipyridine derivatives and benzothiadiazole-carboxylic acid intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalyst optimization : Triethylamine or K₂CO₃ aids in deprotonation during nucleophilic substitution .
  • Purity control : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can the molecular structure and electronic properties of this compound be experimentally validated?

  • Answer : Combine spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR to confirm connectivity of the bipyridine and benzothiadiazole moieties. Look for characteristic shifts (e.g., benzothiadiazole protons at δ 7.8–8.5 ppm) .
  • X-ray crystallography : Resolve 3D conformation to assess π-π stacking between aromatic rings .
  • DFT calculations : Use Gaussian or ORCA to predict HOMO/LUMO energies and charge distribution, correlating with UV-Vis spectra .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • pH adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the benzothiadiazole moiety, which may hydrolyze under extreme pH .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Answer :

  • Assay standardization : Compare results under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Off-target profiling : Use proteome-wide screening (e.g., CETSA, kinome scans) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products that might interfere with activity .

Q. What computational tools are effective for predicting binding modes of this compound with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., kinases). Validate with mutagenesis studies on key residues .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories. Focus on hydrogen bonds between the carboxamide group and catalytic lysines .
  • QSAR models : Train models using descriptors like LogP, polar surface area, and dipole moments to predict activity against related targets .

Q. How can reaction pathways be optimized to reduce byproducts during scale-up synthesis?

  • Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors. For example, excess bipyridine derivative (1.2 eq) reduces unreacted benzothiadiazole intermediate .
  • Flow chemistry : Implement continuous flow systems to control exothermic reactions and improve yield (>80%) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Methodological Notes

  • Contradiction Management : Cross-validate anomalous results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Synthetic Pitfalls : Avoid prolonged exposure to light due to benzothiadiazole photosensitivity .

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